(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base, such as triethylamine, to form the desired acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Materials Science: The unique electronic properties of the thiophene and oxadiazole moieties make this compound suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the chlorophenyl group can enhance binding affinity to target proteins, while the oxadiazole and thiophene rings contribute to the compound’s stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- (E)-3-(2-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- (E)-3-(2-methylphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The combination of the oxadiazole and thiophene rings also imparts distinct electronic characteristics, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)5-6-13(20)17-15-19-18-14(21-15)11-7-8-22-9-11/h1-9H,(H,17,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDUWIFBZCKIJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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